12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane
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Overview
Description
12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane: is a complex organosilicon compound It features a bromine atom, two methyl groups, two phenyl groups, and a trioxa-siladodecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane typically involves multiple steps. One common method includes the reaction of 2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the silicon atom and the organic groups attached to it.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted silanes and siloxanes.
Oxidation and Reduction Reactions: Products can include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: 12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it valuable in the study of silicon-based chemistry .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane is primarily based on its ability to undergo various chemical reactions. The bromine atom and the silicon-oxygen backbone play crucial roles in its reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol: This compound is similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol: Another similar compound with different substituents, affecting its chemical properties and reactivity.
Uniqueness: The presence of the bromine atom in 12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane makes it particularly unique, as it allows for specific substitution reactions that are not possible with its analogs .
Properties
CAS No. |
176703-18-7 |
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Molecular Formula |
C22H31BrO3Si |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]ethoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H31BrO3Si/c1-22(2,3)27(20-10-6-4-7-11-20,21-12-8-5-9-13-21)26-19-18-25-17-16-24-15-14-23/h4-13H,14-19H2,1-3H3 |
InChI Key |
WFKGYKMBGRIHTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCOCCBr |
Origin of Product |
United States |
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